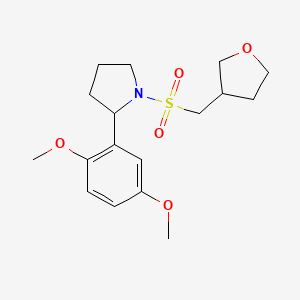![molecular formula C16H22N2O4 B6963360 4-[(4-Methoxy-3,5-dimethylbenzoyl)amino]oxane-4-carboxamide](/img/structure/B6963360.png)
4-[(4-Methoxy-3,5-dimethylbenzoyl)amino]oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methoxy-3,5-dimethylbenzoyl)amino]oxane-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure It features a benzoyl group substituted with methoxy and dimethyl groups, linked to an oxane ring through an amide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxy-3,5-dimethylbenzoyl)amino]oxane-4-carboxamide typically involves the following steps:
Preparation of 4-Methoxy-3,5-dimethylbenzoic acid: This can be synthesized through the Friedel-Crafts acylation of 1,3-dimethylbenzene with methoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-Methoxy-3,5-dimethylbenzoyl chloride: The benzoic acid derivative is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is reacted with oxane-4-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Methoxy-3,5-dimethylbenzoyl)amino]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzoyl derivative.
Reduction: Formation of 4-[(4-Methoxy-3,5-dimethylphenyl)methanol]oxane-4-carboxamide.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methoxy-3,5-dimethylbenzoyl)amino]oxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(4-Methoxy-3,5-dimethylbenzoyl)amino]oxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and dimethyl groups may enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-3,5-dimethylbenzoic acid
- 4-Methoxy-3,5-dimethylbenzoyl chloride
- Ethyl 4-methoxy-3,5-dimethylbenzoate
Uniqueness
4-[(4-Methoxy-3,5-dimethylbenzoyl)amino]oxane-4-carboxamide is unique due to its combination of a benzoyl group with an oxane ring through an amide bond. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
4-[(4-methoxy-3,5-dimethylbenzoyl)amino]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-10-8-12(9-11(2)13(10)21-3)14(19)18-16(15(17)20)4-6-22-7-5-16/h8-9H,4-7H2,1-3H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCBHLPPKMLXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)NC2(CCOCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B6963278.png)
![N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B6963286.png)

![1-(2-chlorophenyl)-1-(4-methoxy-2-methylphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]methanamine](/img/structure/B6963297.png)
![2-[3-(Benzotriazol-2-yl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol](/img/structure/B6963304.png)
![N-benzyl-3-chloro-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6963319.png)
![4-fluoro-N-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6963321.png)
![N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide](/img/structure/B6963324.png)
![N-methyl-4-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B6963331.png)
![[4-Chloro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6963334.png)
![N-[(1-butyl-3-methylpyrazol-4-yl)methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B6963350.png)
![N-[(1-butyl-3-methylpyrazol-4-yl)methyl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6963354.png)
![3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6963382.png)
![2-methyl-3-oxo-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine-1-carboxamide](/img/structure/B6963387.png)
